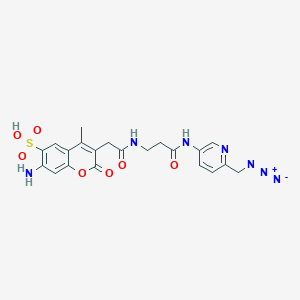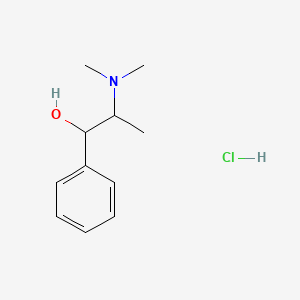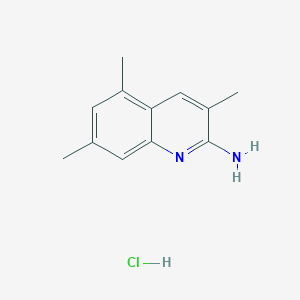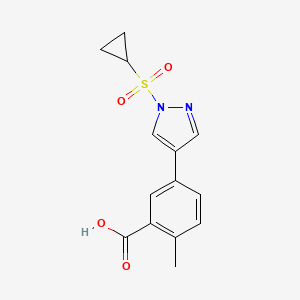
APDye 350 Picolyl Azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
APDye 350 Picolyl Azide is a blue-fluorescent, azide-activated probe that reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC). It also reacts with strained cyclooctyne via a copper-free click chemistry reaction to form a stable triazole and does not require a copper catalyst or elevated temperatures . This compound is widely used in various scientific research applications due to its unique properties.
准备方法
APDye 350 Picolyl Azide is synthesized through a series of chemical reactions involving the introduction of an azide group into a picolyl moiety. The synthetic route typically involves the following steps:
Formation of the Picolyl Azide: The picolyl moiety is reacted with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to form the picolyl azide.
Coupling with Fluorescent Dye: The picolyl azide is then coupled with a fluorescent dye, such as APDye 350, through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
化学反应分析
APDye 350 Picolyl Azide undergoes several types of chemical reactions, including:
Click Reactions: The compound reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC) to form a stable triazole.
Copper-Free Click Reactions: This compound also reacts with strained cyclooctyne via a copper-free click chemistry reaction, forming a stable triazole without the need for a copper catalyst or elevated temperatures.
Common reagents and conditions used in these reactions include:
Copper Catalyst: Used in CuAAC reactions to facilitate the formation of the triazole ring.
Solvents: DMSO, DMF, and water are commonly used solvents for these reactions.
Strained Cyclooctyne: Used in copper-free click reactions to react with the azide group.
科学研究应用
APDye 350 Picolyl Azide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical reactions to detect and quantify the presence of specific molecules.
Biology: Employed in bioorthogonal labeling techniques to study biological processes in living cells without interfering with native biochemical reactions.
Medicine: Utilized in the development of diagnostic tools and imaging agents for medical applications.
Industry: Applied in the production of advanced materials and nanotechnology.
作用机制
The mechanism of action of APDye 350 Picolyl Azide involves the formation of a stable triazole through a click reaction with terminal alkynes or strained cyclooctyne. . This results in a faster and more biocompatible labeling process.
相似化合物的比较
APDye 350 Picolyl Azide is unique due to its enhanced efficiency in click reactions and its ability to undergo copper-free click reactions. Similar compounds include:
APDye 350 Azide: A blue-fluorescent, azide-activated probe that reacts with terminal alkynes via CuAAC.
APDye 594 Picolyl Azide: An advanced fluorescent probe that incorporates a copper-chelating motif to raise the effective concentration of copper(I) at the reaction site.
These compounds share similar properties but differ in their fluorescent characteristics and specific applications.
属性
分子式 |
C21H21N7O7S |
|---|---|
分子量 |
515.5 g/mol |
IUPAC 名称 |
7-amino-3-[2-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]amino]-2-oxoethyl]-4-methyl-2-oxochromene-6-sulfonic acid |
InChI |
InChI=1S/C21H21N7O7S/c1-11-14-6-18(36(32,33)34)16(22)8-17(14)35-21(31)15(11)7-20(30)24-5-4-19(29)27-13-3-2-12(25-9-13)10-26-28-23/h2-3,6,8-9H,4-5,7,10,22H2,1H3,(H,24,30)(H,27,29)(H,32,33,34) |
InChI 键 |
SFMHKGGENQWXLO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)CC(=O)NCCC(=O)NC3=CN=C(C=C3)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine](/img/structure/B13723145.png)
![(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723149.png)

![4-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B13723162.png)
![methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B13723173.png)
![(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid](/img/structure/B13723174.png)
![ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate](/img/structure/B13723179.png)

![[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13723188.png)




